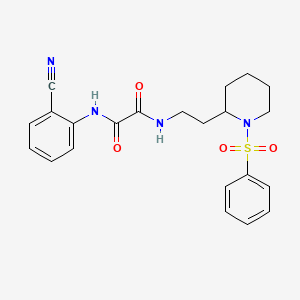

N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that features a combination of functional groups, including a cyano group, a phenylsulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

Introduction of the Phenylsulfonyl Group: The piperidine derivative is then reacted with a phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.

Formation of the Oxalamide: The final step involves the reaction of the phenylsulfonyl piperidine derivative with oxalyl chloride and the appropriate amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the reduction of the cyano group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The piperidine ring is a common motif in pharmaceuticals, and the presence of the phenylsulfonyl group can enhance the compound’s biological activity.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful for creating materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and phenylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea: Similar structure but with a urea linkage instead of an oxalamide.

N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carbamate: Contains a carbamate group instead of an oxalamide.

Uniqueness

N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in fields requiring precise chemical modifications.

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, identified by its CAS number 898449-71-3, is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H24N4O4S

- Molecular Weight : 440.5 g/mol

- Structural Features : The compound features a piperidine ring, an oxalamide moiety, and a phenylsulfonyl group, which may contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, while the oxalamide moiety may influence its binding affinity and selectivity.

In Vitro Studies

Recent studies have highlighted the compound's potential as an orexin type 2 receptor agonist. Such activity is significant in the context of sleep regulation and appetite control:

- Study Findings : In vitro assays demonstrated that the compound effectively activates orexin type 2 receptors, which are implicated in regulating various physiological processes including arousal and energy homeostasis .

Antiviral Activity

Similar compounds in the oxalamide class have shown promising antiviral properties, particularly against HIV:

- Case Study : Research on related oxalamides indicated their ability to inhibit HIV entry by blocking the gp120-CD4 interaction, suggesting that this compound may exhibit similar antiviral effects .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Target | Activity Type | Reference |

|---|---|---|---|

| This compound | Orexin type 2 receptor | Agonist | |

| NBD-556 | HIV gp120 | Entry inhibitor | |

| NBD-557 | HIV gp120 | Entry inhibitor |

Case Studies

- Orexin Receptor Activation : A study focused on substituted piperidine compounds demonstrated that modifications in structure could enhance receptor selectivity and potency. The findings suggest that further structural optimization of this compound could yield compounds with improved efficacy against orexin-related disorders .

- Antiviral Potential : The antiviral properties of related oxalamides were explored through surface plasmon resonance studies, confirming their binding affinity to unliganded HIV-1 gp120. This indicates a mechanism where these compounds can prevent viral entry without affecting other stages of the viral life cycle .

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c23-16-17-8-4-5-12-20(17)25-22(28)21(27)24-14-13-18-9-6-7-15-26(18)31(29,30)19-10-2-1-3-11-19/h1-5,8,10-12,18H,6-7,9,13-15H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEGRFBAMKZUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.